Cas no 2411241-09-1 (2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide)
![2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide structure](https://ja.kuujia.com/scimg/cas/2411241-09-1x500.png)
2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide 化学的及び物理的性質
名前と識別子
-
- 2411241-09-1
- Z3952175521
- EN300-7464213
- 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
-
- インチ: 1S/C12H18ClN3O2/c1-2-10-15-12(18-16-10)8-3-5-9(6-4-8)14-11(17)7-13/h8-9H,2-7H2,1H3,(H,14,17)
- InChIKey: CPUJVUDAGNHDDD-UHFFFAOYSA-N
- ほほえんだ: ClCC(NC1CCC(C2=NC(CC)=NO2)CC1)=O
計算された属性
- せいみつぶんしりょう: 271.1087545g/mol
- どういたいしつりょう: 271.1087545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 68Ų
2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027WMW-50mg |
2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
2411241-09-1 | 95% | 50mg |
$356.00 | 2024-05-22 | |
Enamine | EN300-7464213-0.05g |
2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
2411241-09-1 | 95% | 0.05g |
$246.0 | 2024-05-23 |
2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide 関連文献
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
6. Book reviews
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamideに関する追加情報
Research Brief on 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide (CAS: 2411241-09-1)
Recent studies have highlighted the potential of 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide (CAS: 2411241-09-1) as a novel chemical entity in the field of medicinal chemistry. This compound, characterized by its unique oxadiazole and cyclohexyl structural motifs, has garnered attention for its promising biological activities, particularly in the context of enzyme inhibition and receptor modulation. The synthesis and pharmacological evaluation of this molecule have been the focus of several recent investigations, aiming to elucidate its therapeutic potential and mechanistic pathways.
The compound's structural features, including the chloroacetamide moiety and the 1,2,4-oxadiazole ring, suggest its potential as a versatile scaffold for drug development. Recent in vitro studies have demonstrated its efficacy in targeting specific enzymes involved in inflammatory and oncogenic pathways. For instance, preliminary data indicate that 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide exhibits inhibitory activity against certain kinases, which are critical regulators of cell proliferation and survival. These findings position the compound as a candidate for further optimization in anticancer drug discovery.
In addition to its kinase inhibitory properties, the compound has shown promise in modulating G-protein-coupled receptors (GPCRs), a class of targets implicated in a wide range of diseases. Computational docking studies have revealed favorable binding interactions between 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide and specific GPCR subtypes, suggesting its potential utility in neurological and metabolic disorders. These insights have spurred further experimental validation, including radioligand binding assays and functional studies, to confirm its receptor affinity and selectivity.
The synthetic route for 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has been refined in recent studies to improve yield and purity. Key steps involve the condensation of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine, followed by chloroacetylation. Advances in catalytic methods and green chemistry approaches have been employed to enhance the efficiency of these transformations, addressing previous challenges related to scalability and environmental impact. These improvements are critical for facilitating the compound's transition from laboratory-scale synthesis to potential industrial production.
Pharmacokinetic profiling of 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has revealed favorable absorption and distribution properties in preclinical models. The compound demonstrates moderate plasma protein binding and adequate blood-brain barrier penetration, making it a viable candidate for central nervous system (CNS) applications. However, metabolic stability remains an area for optimization, as initial studies indicate rapid hepatic clearance via cytochrome P450-mediated oxidation. Strategies such as structural modification or formulation development are being explored to address these limitations.
In summary, 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide represents a promising lead compound with diverse therapeutic applications. Its dual activity as a kinase inhibitor and GPCR modulator underscores its potential in addressing complex diseases. Ongoing research aims to further characterize its mechanism of action, optimize its pharmacokinetic profile, and evaluate its efficacy in disease-relevant models. These efforts are expected to pave the way for its advancement into clinical development, contingent upon successful validation of its safety and therapeutic benefits.
2411241-09-1 (2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide) 関連製品
- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)
- 5507-44-8(Diethoxymethylvinylsilane)
- 2171352-14-8(2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)
- 2138426-37-4(2-Butanone, 4-[(cyclopropylmethyl)amino]-)
- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 1219949-50-4(3-Piperidinylisonicotinate Hydrochloride)
- 1261566-88-4(5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)
- 608515-70-4(7-Chloro-5-isoquinolinamine)
- 1223740-55-3(3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) )
- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)



